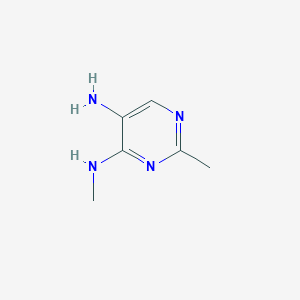![molecular formula C16H15N3O2S B107120 3-(4-吗啉-4-基噻吩[3,2-d]嘧啶-2-基)苯酚 CAS No. 371943-05-4](/img/structure/B107120.png)
3-(4-吗啉-4-基噻吩[3,2-d]嘧啶-2-基)苯酚
描述
PI3-Kinase alpha Inhibitor 2 is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a thienopyrimidine core, and a phenol group, which contribute to its diverse chemical reactivity and biological activity.
科学研究应用
PI3-Kinase alpha Inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of kinase inhibition and cancer research
作用机制
Target of Action
The primary target of the compound “3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol” is the Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) . PIK3C3 is a class III member of the phosphoinositide 3-kinase (PI3K) family, which plays a crucial role in intracellular vesicular trafficking and autophagy.
Mode of Action
The compound binds to the PIK3C3 protein, as evidenced by the crystal structure of human PIK3C3 in complex with this compound
Biochemical Pathways
The PIK3C3 protein is involved in the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors . By interacting with PIK3C3, the compound could potentially affect this pathway and its downstream effects, including cell growth, proliferation, and survival.
生化分析
Biochemical Properties
The compound 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol has been shown to interact with the enzyme Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) in Homo sapiens . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
The effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3-Kinase alpha Inhibitor 2 typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with morpholine under specific conditions to form the intermediate product. This intermediate is then reacted with phenol to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
PI3-Kinase alpha Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thienopyrimidine core can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinone derivatives, reduced thienopyrimidine compounds, and substituted morpholine derivatives.
相似化合物的比较
Similar Compounds
- 3-azanyl-5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol
- 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine
Uniqueness
PI3-Kinase alpha Inhibitor 2 is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific kinases sets it apart from other similar compounds, making it a valuable tool in biochemical and medical research.
属性
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAEKOWCYJOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432599 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371943-05-4 | |
| Record name | Compound 15e | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


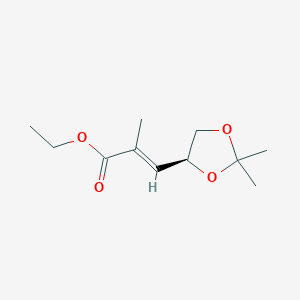
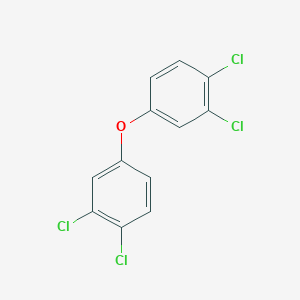

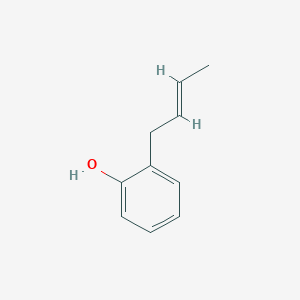
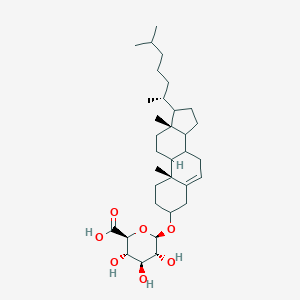
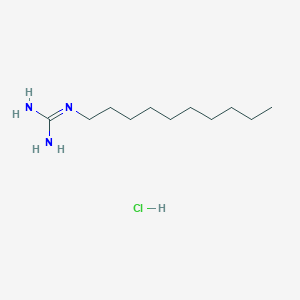
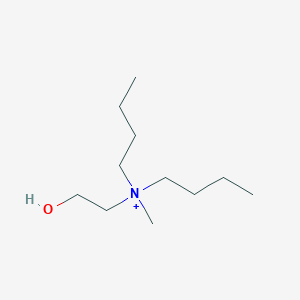

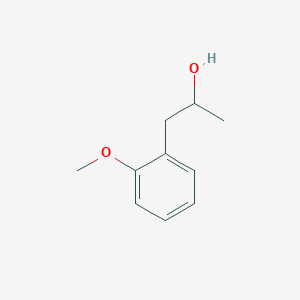
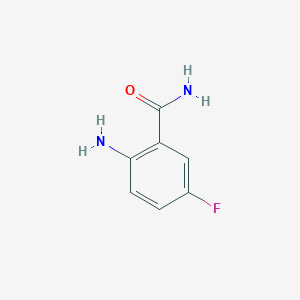
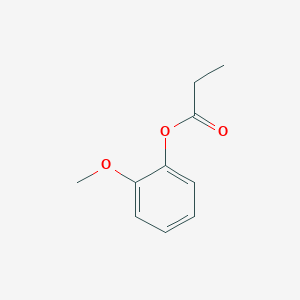
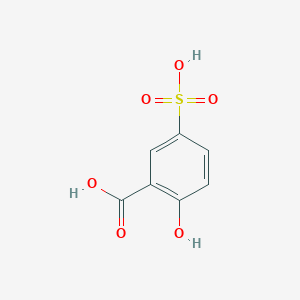
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
